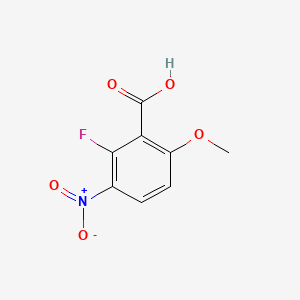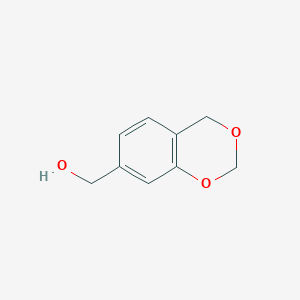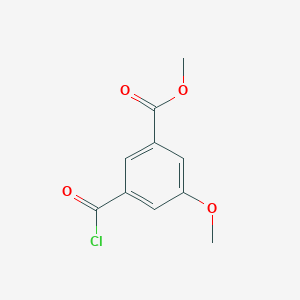
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate is an organic compound with the molecular formula C10H9ClO4. It is a derivative of benzoic acid and contains both a methoxy group and a chlorocarbonyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(chlorocarbonyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the chlorination of methyl 3-hydroxy-5-methoxybenzoate using thionyl chloride or oxalyl chloride. This reaction introduces the chlorocarbonyl group into the molecule, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-(chlorocarbonyl)-5-methoxybenzoic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at room temperature or under mild heating.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in these reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
3-(Chlorocarbonyl)-5-methoxybenzoic acid: Formed from hydrolysis.
Hydroxymethyl derivatives: Formed from reduction.
Applications De Recherche Scientifique
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis or nucleophilic substitution.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with anti-inflammatory, analgesic, or antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of methyl 3-(chlorocarbonyl)-5-methoxybenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorocarbonyl group acts as an electrophile, attracting nucleophiles to form new bonds. In hydrolysis reactions, the ester bond is cleaved by water molecules, resulting in the formation of carboxylic acid and alcohol.
Comparaison Avec Des Composés Similaires
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate can be compared with other similar compounds such as:
Methyl 3-(chlorocarbonyl)benzoate: Lacks the methoxy group, which affects its reactivity and applications.
Methyl 5-methoxybenzoate: Lacks the chlorocarbonyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chlorocarbonyl)-5-methoxybenzoic acid: The acid form of the compound, which has different solubility and reactivity properties.
The presence of both the methoxy and chlorocarbonyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
71590-09-5 |
|---|---|
Formule moléculaire |
C10H9ClO4 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
methyl 3-carbonochloridoyl-5-methoxybenzoate |
InChI |
InChI=1S/C10H9ClO4/c1-14-8-4-6(9(11)12)3-7(5-8)10(13)15-2/h3-5H,1-2H3 |
Clé InChI |
JGGMEAYIZCRMDD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



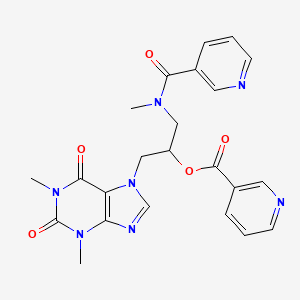

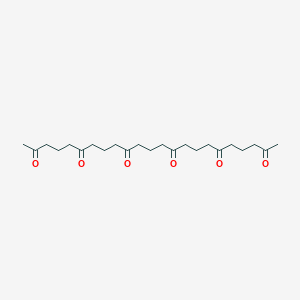

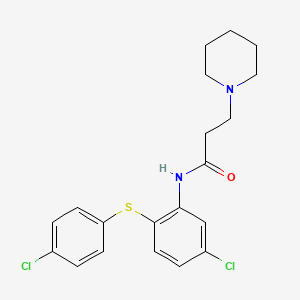


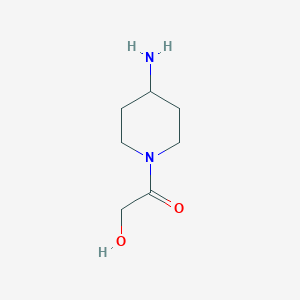

![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
